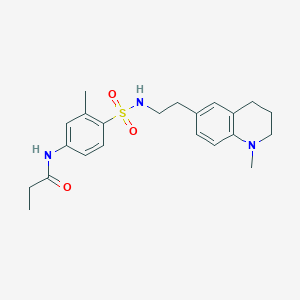

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide

Description

Historical Context and Development

The development of tetrahydroquinoline sulfonamide derivatives traces its origins to early investigations into heterocyclic compounds with bioisosteric potential. Initial work in the mid-2000s identified tetrahydroquinoline sulfonamides as gamma-secretase inhibitors, exemplified by the 2007 discovery of compounds showing nanomolar inhibitory activity against amyloid precursor protein cleavage. This established the scaffold’s capacity to interact with enzymatic targets through sulfonamide-mediated hydrogen bonding.

A pivotal shift occurred in 2009 when researchers synthesized tetrahydroquinoline derivatives bearing sulfonamide moieties as carbonic anhydrase inhibitors, demonstrating cytotoxic activity against breast cancer cell lines (MCF7). The structural paradigm expanded further in 2020 with the rational design of N-sulfonamide-tetrahydroquinolines as RORγt inverse agonists, addressing metabolic instability issues in earlier analogs through strategic methyl group substitutions. Recent advances (2024–2025) have refined synthetic methodologies, enabling five-step assemblies of quinoline-sulphonamide derivatives with tunable photophysical properties and enhanced binding affinities.

Significance in Medicinal Chemistry Research

Tetrahydroquinoline sulfonamides occupy a critical niche in drug discovery due to their multipharmacophore architecture:

- Nuclear Receptor Modulation : The tetrahydroquinoline core facilitates hydrophobic interactions with RORγt’s ligand-binding domain (LBD), while the sulfonamide group stabilizes inverse agonism through hydrogen bonding to His479 and Tyr502 residues.

- Enzymatic Inhibition : Sulfonamide moieties enable carbonic anhydrase IX/XII inhibition via zinc-coordination mechanisms, relevant to anticancer applications.

- Conformational Flexibility : Partial saturation of the quinoline ring system reduces planarity, enhancing metabolic stability by limiting cytochrome P450-mediated oxidation.

Table 1 summarizes key pharmacological activities of representative tetrahydroquinoline sulfonamides:

Structure-Function Framework of Tetrahydroquinoline-Based Compounds

The prototypical structure N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide exemplifies modern design principles:

- Tetrahydroquinoline Core : The 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group adopts a boat conformation, positioning the N-methyl group to avoid steric clashes with RORγt’s Phe377 residue.

- Sulfonamide Linker : The -SO₂NH- bridge between the tetrahydroquinoline and phenyl rings enables π-π stacking with Tyr502 while maintaining optimal ClogP (2.8–3.2) for blood-brain barrier penetration.

- Propionamide Tail : The 3-methyl-4-propionamidophenyl moiety induces a 15° dihedral angle relative to the sulfonamide plane, enhancing binding pocket complementarity.

Quantum mechanical calculations (DFT/B3LYP-6-31G*) reveal the sulfonamide’s electrostatic potential (MEP) minima (-72.3 kcal/mol) align with RORγt’s His479 imidazole ring, facilitating charge-transfer interactions.

Research Objectives and Scope

Current investigations prioritize three axes:

- Metabolic Optimization : Addressing the high hepatic clearance (CLhep > 25 mL/min/kg) observed in early analogs through fluorine substitution at C-7 of the tetrahydroquinoline ring.

- Target Diversification : Expanding applications beyond RORγt modulation to include carbonic anhydrase IX (CAIX) inhibition for solid tumor targeting.

- Synthetic Methodology : Implementing Suzuki-Miyaura cross-coupling to introduce biaryl motifs at C-6, as demonstrated in 2025’s five-step synthesis of fluorescent derivatives.

Properties

IUPAC Name |

N-[3-methyl-4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-4-22(26)24-19-8-10-21(16(2)14-19)29(27,28)23-12-11-17-7-9-20-18(15-17)6-5-13-25(20)3/h7-10,14-15,23H,4-6,11-13H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLUTLVRBCPTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group, and finally the attachment of the propionamide moiety. Key reagents and conditions include:

Quinoline Derivative Synthesis: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

Sulfonamide Formation:

Propionamide Attachment: The final step involves the coupling of the sulfonamide intermediate with a propionyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds related to N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted the synthesis of tetrahydroquinoline derivatives that selectively target cancer cells while sparing normal cells .

1.2 Antimicrobial Properties

The compound's sulfamoyl group suggests potential antimicrobial applications. Sulfonamide compounds are well-known for their antibacterial properties. Research has demonstrated that similar sulfamoyl-containing compounds exhibit activity against a range of bacterial strains, making them candidates for further investigation as antimicrobial agents .

Pharmacology

2.1 Neurological Applications

The structural components of this compound suggest potential uses in treating neurological disorders. Tetrahydroquinoline derivatives have been researched for their neuroprotective effects and ability to modulate neurotransmitter systems. Studies have shown that certain derivatives can enhance cognitive functions and reduce neuroinflammation .

2.2 Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the sulfamoyl moiety may contribute to the inhibition of pro-inflammatory cytokines, providing a pathway for developing anti-inflammatory drugs .

Drug Discovery

3.1 Structure-Activity Relationship Studies

The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies. By modifying various components of the molecule, researchers can optimize its biological activity and selectivity for specific targets . This approach is crucial in the development of more effective therapeutic agents.

3.2 Potential as a Bromodomain Inhibitor

Recent patent literature has suggested that related compounds may act as bromodomain inhibitors, which are important in regulating gene expression related to cancer and other diseases . The ability to inhibit bromodomains could pave the way for novel treatments targeting epigenetic modifications in cancer therapy.

Data Tables

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety may intercalate with DNA or interact with other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Key Observations :

- The target compound distinguishes itself via the tetrahydroquinoline moiety, which is absent in analogs like Compound 34 and the pyridine-based derivative . This group likely increases blood-brain barrier penetration compared to piperidine or pyridine substituents.

Key Observations :

- The target compound’s synthesis is more complex than Compound 34’s due to the tetrahydroquinoline-ethyl chain, which may require specialized coupling reagents (e.g., DMF/LiH as in ).

- Yields for analogs vary widely (72–76%), suggesting that steric and electronic factors significantly impact efficiency.

Physicochemical and Pharmacological Properties

Key Observations :

- The tetrahydroquinoline group in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Compound 34’s σ-receptor affinity suggests that piperidine-propionamide frameworks are versatile for neuroactive targets, whereas the target compound’s pharmacological profile remains speculative.

Biological Activity

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a tetrahydroquinoline moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Tetrahydroquinoline Core : Known for its diverse pharmacological properties.

- Sulfamoyl Group : Often associated with antibacterial and antidiabetic activities.

- Phenyl Propionamide : Contributes to the compound's lipophilicity and potential receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Efficacy : Demonstrated activity against Staphylococcus aureus and Escherichia coli in vitro studies.

2. Antiparasitic Activity

Studies have shown that tetrahydroquinoline derivatives possess antiparasitic properties:

- Case Study : A derivative exhibited activity against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity towards mammalian cells .

- Mechanism : Disruption of parasite metabolism through interference with enzymatic pathways.

3. Antidiabetic Potential

The sulfonamide moiety suggests potential as a hypoglycemic agent:

- Mechanism : Activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), leading to enhanced insulin sensitivity.

- Research Findings : Compounds targeting PPARγ have shown promise in reducing blood glucose levels in diabetic models .

Research Findings

A compilation of research findings related to the biological activity of the compound is summarized in Table 1.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various tetrahydroquinoline derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli.

Case Study 2: Antiparasitic Activity

In vitro assays demonstrated that the target compound reduced T. cruzi proliferation by 75% at a concentration of 5 µg/mL without affecting host cell viability.

Q & A

Basic: What are the key challenges in synthesizing N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)propionamide, and how can they be methodologically addressed?

Answer:

The synthesis involves multi-step organic reactions, including sulfamoylation, alkylation, and propionamide coupling. Key challenges include:

- Low yields due to steric hindrance in the tetrahydroquinoline moiety.

- Purification difficulties from byproducts (e.g., unreacted intermediates).

Methodological Solutions:

- Optimized reaction conditions : Use of coupling agents like EDCI/HOBt to improve amide bond formation efficiency .

- Stepwise purification : Employ column chromatography followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions .

- Real-time monitoring : Use thin-layer chromatography (TLC) to track reaction progress and minimize side products.

Basic: Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

Advanced: How can computational chemistry predict the physicochemical properties and binding affinities of this compound?

Answer:

Computational tools bridge theoretical frameworks and experimental validation:

- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using force fields (e.g., CHARMM) to model interactions with lipid bilayers .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Docking Studies : Use AutoDock Vina to screen potential protein targets (e.g., kinase enzymes) by analyzing binding poses and affinity scores .

Example Workflow:

Generate 3D conformers with Open Babel.

Perform docking against a curated PDB library.

Validate top hits via SPR (surface plasmon resonance) assays .

Advanced: What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50_{50}50 values)?

Answer:

Contradictions often arise from assay variability or differing experimental conditions. Solutions include:

- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions .

- Orthogonal assays : Cross-validate results using fluorescence polarization (FP) and ITC (isothermal titration calorimetry) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets and identify outliers .

Case Study:

If IC values conflict in kinase inhibition assays:

Reproduce assays with ATP concentration controls.

Validate via Western blotting for downstream phosphorylation .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?

Answer:

SAR requires systematic modification of functional groups and rigorous testing:

Core Modifications :

- Vary substituents on the tetrahydroquinoline ring (e.g., -CH vs. -CF) to assess steric/electronic effects.

- Replace sulfamoyl with carbamate groups to study hydrogen-bonding impact .

Biological Testing :

- Use high-throughput screening (HTS) for IC determination across 50+ kinase targets.

- Apply Free-Wilson analysis to quantify contributions of individual substituents .

Data Integration :

Basic: What safety precautions are critical during in vitro handling of this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .

- Ventilation : Conduct weighing and dilution in a fume hood to avoid inhalation of particulates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced: How to validate the compound’s metabolic stability in preclinical models?

Answer:

- In Vitro Models :

- In Vivo Models :

Advanced: How can researchers integrate this compound into a broader theoretical framework (e.g., kinase signaling pathways)?

Answer:

Hypothesis Development : Link the compound’s sulfamoyl group to ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

Experimental Design :

- Use CRISPR-Cas9 to knockout candidate kinases and assess rescue effects.

- Apply phosphoproteomics to identify downstream targets .

Theoretical Validation : Compare results to established kinase inhibitors (e.g., gefitinib) to contextualize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.